molecular formula C12H18O B8684227 Benzyl pentyl ether CAS No. 6382-14-5

Benzyl pentyl ether

Cat. No. B8684227
Key on ui cas rn: 6382-14-5
M. Wt: 178.27 g/mol
InChI Key: RSDLTJVQMXAXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09416080B2

Procedure details

Into a pressure vessel 1-pentanol (109 μL, 1 mmol, 1 eq) was added and diluted with toluene (1.063 mL, 10 mmol, 10 eq). To this stirring solution was added 1 mol % of a stock solution of {[Cl2NN]Cu}2(benzene) from the catalyst stock solution described in Example 4 (200 μL=0.01 mmol). After adding of tert-butyl peroxide (220 μL, 1.2 mmol), the pressure vessel was sealed and heated to 90° C. for 24 hr. The catalyst was separated by exposing the mixture to air and filtering through Celite®. After removing toluene under vacuum, the residue was analyzed by 1H NMR and GC/MS to determine the yield and consumption of starting materials. 1H NMR Yield: 20%.
Quantity
109 μL
Type
reactant
Reaction Step One
Quantity
1.063 mL
Type
reactant
Reaction Step Two
[Compound]
Name
{[Cl2NN]Cu}2(benzene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
220 μL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][CH3:5].[C:7]1([CH3:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(OOC(C)(C)C)(C)(C)C>>[C:7]1([CH2:13][O:6][CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
109 μL
Type
reactant
Smiles
C(CCCC)O
Step Two
Name
Quantity
1.063 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
{[Cl2NN]Cu}2(benzene)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
220 μL
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the pressure vessel was sealed
CUSTOM
Type
CUSTOM
Details
The catalyst was separated
FILTRATION
Type
FILTRATION
Details
filtering through Celite®
CUSTOM
Type
CUSTOM
Details
After removing toluene under vacuum
CUSTOM
Type
CUSTOM
Details
yield
CUSTOM
Type
CUSTOM
Details
consumption of starting materials

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)COCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.